N,N-dicyclohexyl-2-methoxybenzamide
Description
Contextualization within Benzamide (B126) Derivatives Research
Benzamide derivatives are a cornerstone in medicinal chemistry and materials science due to their wide-ranging biological activities and structural versatility. nanobioletters.com They are integral to the development of pharmaceuticals, including antiemetics, antipsychotics, and antiarrhythmics. In the realm of agrochemicals, benzamide structures are found in a variety of herbicides, insecticides, and fungicides, demonstrating their importance in crop protection. nih.gov The N-substituents on the benzamide nitrogen play a crucial role in determining the compound's physicochemical properties and biological activity. The dicyclohexyl substitution in the titular compound is of particular interest as the bulky, lipophilic cyclohexyl groups can significantly influence its solubility, membrane permeability, and interaction with biological targets.
Historical Perspective of Benzamide Chemistry
The journey of benzamide chemistry began with the synthesis of the parent compound, benzamide, in the 19th century. Early research focused on understanding its fundamental chemical properties and reactions. The 20th century witnessed a surge in the exploration of substituted benzamides, leading to the discovery of their therapeutic potential. A significant milestone was the development of procainamide, an antiarrhythmic agent, which paved the way for the systematic investigation of structure-activity relationships within this chemical class. Over the decades, the focus has expanded to include their application in agrochemicals, with compounds like flutolanil (B150245) and isoxaben (B1672637) becoming commercially important. The continuous evolution of synthetic methodologies has enabled the creation of a vast library of benzamide derivatives with diverse functionalities.
Current Research Landscape and Gaps
Current research on benzamides is highly interdisciplinary, spanning from the development of novel synthetic methods to their application in cutting-edge fields like molecular imaging and materials science. A significant area of focus is the design of benzamide derivatives as inhibitors of specific enzymes or protein-protein interactions implicated in diseases such as cancer and neurodegenerative disorders. mdpi.com In agriculture, there is ongoing research to develop new benzamide-based pesticides with improved efficacy, selectivity, and environmental profiles. growingscience.comresearchgate.net
Despite this extensive research, a significant information gap exists for N,N-dicyclohexyl-2-methoxybenzamide . Publicly accessible scientific literature and databases lack detailed studies on its synthesis, characterization, and biological activity. This absence of data presents a clear opportunity for future research to explore the potential of this specific substitution pattern on the benzamide scaffold. The unique structural features of this compound warrant investigation into its potential as a novel agrochemical or pharmaceutical agent.
Structure
3D Structure
Properties
Molecular Formula |
C20H29NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-methoxybenzamide |
InChI |
InChI=1S/C20H29NO2/c1-23-19-15-9-8-14-18(19)20(22)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h8-9,14-17H,2-7,10-13H2,1H3 |
InChI Key |
OKDFWJZYYRZVHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N(C2CCCCC2)C3CCCCC3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of N,n Dicyclohexyl 2 Methoxybenzamide Derivatives
Mechanistic Investigations of Organic Reactions
Detailed mechanistic studies specifically on N,N-dicyclohexyl-2-methoxybenzamide are not extensively documented in the reviewed literature. However, the general principles of amide reactivity provide a framework for understanding its likely mechanistic pathways. The amide functional group displays resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. masterorganicchemistry.com This resonance imparts partial double bond character to the C-N bond, leading to restricted rotation and a planar geometry. masterorganicchemistry.com
Reactions involving the amide moiety of this compound would likely proceed through well-established intermediates. For instance, nucleophilic acyl substitution would involve a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com The large steric hindrance posed by the two cyclohexyl groups on the nitrogen atom would significantly influence the accessibility of the carbonyl carbon and the nitrogen lone pair, thereby affecting reaction rates and, in some cases, the feasibility of certain transformations.
Oxidation Reactions
The oxidation of tertiary amides like this compound can occur at several positions. While specific studies on this compound are scarce, related transformations provide insight into potential pathways. One notable reaction is the Shono oxidation, an electrochemical process that typically results in the α-oxidation of the N-alkyl groups. For a related compound, N,N-diethylbenzamide, Shono oxidation leads to α-methoxylation of the ethyl groups.
Another potential oxidation pathway is the autoxidation of the N-alkyl groups. Studies on the thermal oxidation of N-n-alkyl-amides have shown the formation of 1-amido-n-alkyl hydroperoxides. These can subsequently decompose into various products, including N-acyl-amides and N-alkenyl-amides. The presence of the electron-donating methoxy (B1213986) group on the aromatic ring could also influence oxidative processes, potentially making the ring more susceptible to oxidation under certain conditions.
Reduction Reactions
The amide group in this compound can be reduced to the corresponding amine. Tertiary amides are generally resistant to mild reducing agents but can be effectively reduced by powerful hydride donors like lithium aluminum hydride (LiAlH₄). rsc.org This reaction typically proceeds by the addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal species to form an iminium ion, which is then further reduced to the amine. nih.gov
| Reagent | Product Type | Comments |
| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | A strong reducing agent capable of reducing the amide to the corresponding amine. rsc.org |
| Nickel Catalysts | Tertiary Amine | Nickel-catalyzed reductions using silane (B1218182) reagents have been shown to be effective for tertiary amides. nih.gov |
Recent advancements have also demonstrated the utility of nickel-catalyzed hydrosilylation for the reduction of amides. For instance, N-methyl-N-phenylbenzamide can be efficiently reduced to the corresponding amine using phenylsilane (B129415) in the presence of a nickel catalyst. nih.gov This method is often tolerant of other functional groups, which could be advantageous for the selective reduction of this compound in a complex molecular setting. nih.gov
Substitution Reactions at the Amide Group
Direct nucleophilic substitution at the nitrogen atom of a tertiary amide like this compound is a challenging transformation. The amide C-N bond is generally robust due to its partial double bond character arising from resonance. masterorganicchemistry.com Cleavage of this bond typically requires harsh conditions or activation of the amide.
However, related N-methoxy amides have been shown to undergo cross-coupling reactions, suggesting that under certain catalytic conditions, the C-N bond can be cleaved. For instance, iron-catalyzed N-arylation of N-methoxy amides with arylboronic acids proceeds via a proposed Fe-nitrenoid complex. While this involves the N-O bond, it highlights the unique reactivity imparted by the N-methoxy group.
Direct substitution of one of the cyclohexyl groups would likely proceed through an elimination-addition or an oxidative pathway followed by nucleophilic attack, rather than a direct Sₙ2-type displacement at the nitrogen, which is generally unfavorable on sp²-hybridized centers.
Transition Metal-Catalyzed Functionalizations (e.g., C-H Functionalization, Cross-Coupling)
The structure of this compound is well-suited for transition metal-catalyzed functionalization reactions. The amide group can act as a directing group, facilitating the activation of otherwise inert C-H bonds.
C-H Functionalization: The amide moiety can direct a metal catalyst to the ortho position of the benzoyl group, enabling a variety of C-H functionalization reactions. This strategy has been widely used for the introduction of new carbon-carbon and carbon-heteroatom bonds. For example, rhodium(III)-catalyzed C-H activation of N-methoxybenzamides has been used to construct isoquinolones. chemicalbook.com The bulky N,N-dicyclohexyl groups could influence the regioselectivity and efficiency of such transformations. C-H functionalization could also potentially occur at the cyclohexyl rings, although this is generally more challenging.
Cross-Coupling Reactions: The amide group itself can participate in cross-coupling reactions. While traditionally considered unreactive, recent methods have enabled the use of amides as coupling partners. For instance, nickel and palladium catalysts have been employed for the Suzuki-Miyaura coupling of amides via N-C(O) acyl cleavage. worktribe.com The 2-methoxy group on the aromatic ring can also influence the reactivity in cross-coupling reactions, such as in Suzuki cross-coupling reactions of related methoxy-substituted heteroaryl halides.
| Reaction Type | Catalyst/Reagent Examples | Potential Products |
| ortho-C-H Arylation | Pd(OAc)₂, various ligands | 2-Aryl-N,N-dicyclohexyl-6-methoxybenzamides |
| ortho-C-H Alkenylation | [RhCp*Cl₂]₂, NaOAc | 2-Alkenyl-N,N-dicyclohexyl-6-methoxybenzamides |
| Suzuki-Miyaura Cross-Coupling | Pd(0) or Ni(0) complexes | Ketones (from N-C cleavage) or biaryls (if a halide is present on the aromatic ring) |
Electrophilic and Nucleophilic Characterization in Reaction Kinetics
The electrophilic and nucleophilic nature of this compound is determined by its electronic structure.
Nucleophilic Character: The molecule possesses several nucleophilic centers. The lone pair of electrons on the amide nitrogen, although delocalized, can participate in reactions. However, the most accessible nucleophilic site is often the carbonyl oxygen, which can be protonated or coordinate to Lewis acids. The oxygen of the methoxy group also has lone pairs and can act as a nucleophile. The bulky cyclohexyl groups sterically hinder the nitrogen, likely making the carbonyl oxygen the preferred site for electrophilic attack.
Electrophilic Character: The primary electrophilic site is the carbonyl carbon. The polarization of the C=O bond makes this carbon susceptible to attack by nucleophiles. The magnitude of its electrophilicity is modulated by the electronic effects of the substituents. The electron-donating methoxy group at the ortho position and the nitrogen lone pair both contribute to reducing the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl group.
Kinetic studies on closely related systems, such as the reactions of 2-methoxy-3-X-5-nitrothiophenes with amines, have been used to quantify electrophilicity parameters. While no specific kinetic data for this compound were found, it can be inferred that the steric bulk of the dicyclohexyl groups would lead to slower reaction rates for nucleophilic attack at the carbonyl compared to less hindered amides.
Chemical Biology Investigations of N,n Dicyclohexyl 2 Methoxybenzamide: Molecular Interactions and Target Engagement
Design and Synthesis of Molecular Probes for Biological Systems
The development of molecular probes is a cornerstone of chemical biology, enabling the visualization and functional analysis of biomolecules within their native environment. nih.gov For the 2-methoxybenzamide (B150088) scaffold, to which N,N-dicyclohexyl-2-methoxybenzamide belongs, the design and synthesis of derivatives often aim to enhance potency and specificity for their biological targets. nih.gov
A common strategy involves the modification of the core structure to incorporate reporter groups, such as fluorophores or affinity tags (like biotin), which allow for detection and isolation of binding partners. instruct-eric.org The synthesis of these probes typically follows established organic chemistry routes. For instance, the amide bond in this compound is readily formed by coupling 2-methoxybenzoic acid with dicyclohexylamine (B1670486) using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in concert with HOBt (Hydroxybenzotriazole). researchgate.net
While specific molecular probes derived directly from this compound are not extensively documented in the literature, the general principles of probe design are applicable. For example, a probe could be synthesized by introducing a functional group onto one of the cyclohexyl rings or the phenyl ring that allows for "click" chemistry, a versatile method for attaching reporter molecules. nih.gov The goal of such a probe would be to retain the binding affinity of the parent compound for its target while enabling its use in complex biological systems.
Studies of Protein-Ligand Interactions at a Molecular Level
Understanding how a small molecule interacts with its protein target is crucial for elucidating its mechanism of action. nih.gov For this compound and related compounds, the primary target is the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.govsemanticscholar.org
A variety of biophysical techniques are employed to characterize these interactions. instruct-eric.org Methods like Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and thermodynamics of the interaction, while Surface Plasmon Resonance (SPR) can provide kinetic data on the association and dissociation rates. nih.govnih.gov Circular Dichroism (CD) spectroscopy can be used to assess conformational changes in the protein upon ligand binding. instruct-eric.orgmdpi.com
For the 2-methoxybenzamide class of Smo inhibitors, molecular docking studies have been used to predict the binding mode within the Smo receptor. semanticscholar.org These computational models suggest that the 2-methoxybenzamide scaffold acts as a connector, positioning other parts of the molecule for optimal interaction with the receptor's binding pocket. semanticscholar.org For instance, in a related series of compounds, the methoxy (B1213986) group was predicted to form hydrogen bonds with amino acid residues Tyr394 and Arg400 of the Smo receptor. semanticscholar.org
Mechanisms of Enzyme Inhibition
While Smo is a G-protein coupled receptor and not a classical enzyme, the principles of inhibition are analogous. The 2-methoxybenzamide derivatives act as antagonists of the Smo receptor. nih.govsemanticscholar.org This inhibition prevents the downstream signaling cascade of the Hh pathway. nih.gov The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the pathway's activity by 50%.
For a series of 2-methoxybenzamide derivatives, IC50 values in the submicromolar to nanomolar range have been reported, indicating potent inhibition of the Hh pathway. nih.govsemanticscholar.org For example, a particularly potent analog, compound 21 in one study, exhibited an IC50 of 0.03 µM. nih.govsemanticscholar.org This inhibitory activity is achieved by the compound binding to the Smo receptor and preventing its localization to the primary cilium, a critical step in Hh signal transduction. nih.govsemanticscholar.org
Chemistry of Protein Modification
The interactions between the 2-methoxybenzamide class of inhibitors and the Smo receptor are generally non-covalent, involving forces such as hydrogen bonds and hydrophobic interactions. nih.govsemanticscholar.org However, the field of chemical biology also explores covalent protein modification, where a ligand forms a permanent chemical bond with its target protein. nih.gov This can be a powerful strategy for achieving long-lasting inhibition.
While there is no evidence to suggest that this compound itself acts as a covalent modifier, the design of covalent inhibitors is a potential avenue for developing more potent drugs. This would typically involve incorporating a reactive electrophilic group into the molecule that can form a bond with a nucleophilic amino acid residue (such as cysteine) in the target protein's binding site. nih.govresearchgate.net
Modulation of Biological Pathways via Chemical Tools (e.g., Hedgehog Signaling Pathway)
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. nih.gov Aberrant activation of this pathway is implicated in several types of cancer. nih.govrsc.org Small molecules that inhibit the Hh pathway, such as this compound and its analogs, are therefore valuable chemical tools for studying this pathway and as potential anticancer agents. nih.govnih.gov
These compounds act by targeting the Smoothened (Smo) receptor, a central transducer of the Hh signal. nih.gov In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. nih.gov When Hh binds to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate downstream transcription factors of the Gli family. nih.gov The 2-methoxybenzamide derivatives bind to Smo, preventing this ciliary translocation and thereby blocking the entire signaling cascade. nih.govsemanticscholar.org
The effectiveness of these compounds as chemical tools is demonstrated by their ability to inhibit Hh pathway activity in cell-based assays, such as those using Gli-luciferase reporters. nih.govsemanticscholar.org Studies have shown that compounds from this class can effectively suppress the Hh pathway with nanomolar potency and can even inhibit mutant forms of Smo that are resistant to other drugs. nih.govrsc.org
Table 1: Inhibitory Activity of Selected 2-Methoxybenzamide Derivatives on the Hedgehog Signaling Pathway This table presents data for derivatives of 2-methoxybenzamide, as specific data for this compound was not available in the searched literature. Compound 21 is a potent example from a studied series.
| Compound | Target | Assay | IC50 (µM) | Reference |
| Compound 21 | Smoothened (Smo) | Gli-luciferase reporter assay | 0.03 | nih.govsemanticscholar.org |
Chemical Approaches to Study Intermolecular Recognition in Biological Contexts
The study of intermolecular recognition involves understanding the specific and selective binding of a ligand to its biological target. nih.gov A variety of chemical and biophysical approaches are used to investigate these interactions.
For the 2-methoxybenzamide class of compounds, computational modeling, specifically molecular docking, has been a key approach to visualize and predict how these molecules fit into the binding pocket of the Smo receptor. semanticscholar.org These models help to rationalize the structure-activity relationships (SAR) observed in a series of analogs, guiding the design of more potent inhibitors. semanticscholar.org
Experimental techniques that probe intermolecular recognition include:
Photoaffinity Labeling: This involves synthesizing a probe with a photo-reactive group. Upon UV irradiation, the probe covalently crosslinks to its binding partner, allowing for its identification.
Affinity Chromatography: A ligand is immobilized on a solid support to capture its binding proteins from a cell lysate.
Biophysical Methods: Techniques such as ITC, SPR, and NMR spectroscopy provide quantitative data on binding affinity, kinetics, and thermodynamics, offering deep insights into the molecular forces driving recognition. nih.govnih.gov
These approaches, while not yet extensively applied specifically to this compound in the available literature, represent the toolkit available to chemical biologists for dissecting its intermolecular recognition with the Smoothened receptor and other potential off-targets.
Supramolecular Architectures and Non Covalent Interactions Involving N,n Dicyclohexyl 2 Methoxybenzamide
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule. In the context of N,N-dicyclohexyl-2-methoxybenzamide, the molecule itself could potentially act as a guest within larger host systems like cyclodextrins, calixarenes, or coordination cages. researchgate.netrsc.org The bulky dicyclohexyl groups would likely play a significant role in the binding selectivity, fitting into hydrophobic cavities of appropriate dimensions. researchgate.net For instance, the interaction between β-cyclodextrin and adamantyl moieties, which are sterically similar to cyclohexyl groups, is a well-established host-guest pair with a high association constant. researchgate.net
Conversely, derivatives of this compound could be designed to act as hosts. The benzamide (B126) core is a known motif in the design of artificial receptors. nih.gov By incorporating this compound into a larger macrocyclic or cleft-like structure, the aromatic ring and amide group could participate in recognizing and binding specific guest molecules, such as anions or neutral species, through a combination of hydrogen bonding and π-interactions. rsc.orgacs.org The ability to form such complexes is fundamental to applications in sensing, catalysis, and drug delivery. researchgate.netrsc.org The recognition process is highly specific, relying on the complementary shapes, sizes, and chemical properties of the host and guest. nih.gov
Hydrogen Bonding Interactions
Hydrogen bonds are among the most critical directional forces in supramolecular chemistry. nih.gov In this compound, the primary site for hydrogen bonding is the carbonyl oxygen of the amide group. As a tertiary amide, it lacks an N-H donor, but its oxygen atom is a potent hydrogen bond acceptor. mdpi.com This oxygen can engage in intermolecular hydrogen bonds with suitable donor molecules, such as water, alcohols, or primary/secondary amides. mdpi.comnih.gov
Table 1: Potential Hydrogen Bond Acceptor Sites in this compound
| Functional Group | Atom | Role in Hydrogen Bonding |
| Amide | Carbonyl Oxygen (C=O ) | Strong Acceptor |
| Methoxy (B1213986) | Ether Oxygen (-O-CH₃) | Weak Acceptor |
Pi-Pi Stacking and Anion-Pi Interactions
The electron-rich benzene (B151609) ring of this compound is a key player in forming π-π stacking interactions. These interactions occur when aromatic rings align in a parallel or parallel-displaced fashion, contributing to the stability of the crystal structure. mdpi.com The presence of the methoxy group, an electron-donating group, enhances the electron density of the ring, which can influence the geometry and strength of these stacking interactions. wikipedia.org In the solid state, it is common for benzamide derivatives to exhibit such stacking, often in conjunction with hydrogen bonding, to build up a three-dimensional architecture. rsc.org
Anion-π interactions, a non-covalent force between an anion and the face of an electron-rich or electron-poor aromatic ring, are also a possibility. nih.gov While counterintuitive for an electron-rich system like anisole (B1667542) (methoxybenzene), theoretical and experimental studies have shown that even electron-rich aromatic systems can favorably interact with anions. mdpi.com The interaction is often stabilized by a combination of induction and dispersion forces, and can be critical in anion recognition and transport. mdpi.comnih.gov The benzene ring in this compound could, therefore, participate in binding anions, a property that is highly relevant in the design of sensors and receptors for negatively charged species. nih.gov
Principles of Self-Assembly and Self-Organization
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For this compound, the process of self-assembly would be a delicate balance between the directional interactions of the polar benzamide headgroup and the steric demands of the bulky, nonpolar cyclohexyl tails.
One can envision a scenario where the aromatic cores, guided by π-π stacking, form a central column. The amide and methoxy groups would likely orient themselves to maximize hydrogen bonding with any available donors or engage in weaker C-H···O interactions. rsc.orgrsc.org The bulky cyclohexyl groups would then pack in a way that minimizes empty space, driven by van der Waals forces. researchgate.net The final supramolecular architecture—be it a simple dimer, a one-dimensional chain, a two-dimensional sheet, or a complex three-dimensional network—is ultimately determined by the interplay and hierarchy of these competing interactions. rsc.orgrsc.org The steric hindrance from the large cyclohexyl groups is expected to have a profound effect on the resulting structure, possibly preventing the formation of some motifs that are common in less hindered amides. rsc.orgrsc.org
Formation and Applications of Supramolecular Polymers and Materials
Supramolecular polymers are long, chain-like structures formed by the self-assembly of monomeric units linked by non-covalent bonds. The amide functional group is a cornerstone in the design of monomers for supramolecular polymerization due to its ability to form strong and directional hydrogen bonds. mdpi.comwikipedia.org Although this compound itself cannot form the classic N-H···O=C hydrogen-bonded chains typical of primary and secondary amides, it can be functionalized to do so.
For instance, by introducing a hydrogen-bonding donor group elsewhere on the molecule, it could become a monomer capable of forming supramolecular polymer chains. nih.govnih.gov The π-π stacking of the benzamide core could further stabilize these polymeric structures. The properties of such supramolecular materials are highly tunable and can be responsive to external stimuli like temperature or solvent polarity, making them attractive for applications in areas like regenerative medicine, electronics, and nanotechnology. mdpi.comwikipedia.orgrsc.org The incorporation of the bulky dicyclohexyl groups could impart specific properties to the resulting polymer, such as increased solubility in nonpolar solvents or the formation of porous materials.
Advanced Spectroscopic and Analytical Characterization of N,n Dicyclohexyl 2 Methoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide distinct insights into the chemical environment of the hydrogen and carbon atoms, respectively, within N,N-dicyclohexyl-2-methoxybenzamide.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of related benzamide (B126) structures, the protons of the cyclohexyl rings typically appear as a complex series of multiplets in the upfield region, generally between δ 1.24 and 2.03 ppm. researchgate.net The methoxy (B1213986) group (OCH₃) protons are expected to resonate as a sharp singlet in a specific region of the spectrum. Protons on the aromatic ring will show characteristic splitting patterns and chemical shifts in the downfield region, influenced by the methoxy and amide substituents. researchgate.net
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For analogous structures, the aromatic carbons are the most downfield, with signals appearing between δ 114.7 and 152.8 ppm. researchgate.net The carbons of the cyclohexyl rings are found further upfield, typically in the range of δ 25.0 to 48.1 ppm. researchgate.net The carbonyl carbon of the amide group and the carbon of the methoxy group will each exhibit a characteristic signal.
Interactive Data Table: Representative NMR Data for Benzamide Structures
| Nucleus | Chemical Shift Range (ppm) | Typical Moiety |
| ¹H | 1.24 - 2.03 | Cyclohexyl protons |
| ¹³C | 25.0 - 48.1 | Cyclohexyl carbons |
| ¹³C | 114.7 - 152.8 | Aromatic carbons |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. frontiersin.org For this compound, LC-MS would be used to determine the molecular weight of the compound and to assess its purity. The mass spectrometer ionizes the molecule, and the resulting mass-to-charge ratio (m/z) of the molecular ion peak would confirm the compound's identity. rsc.org For instance, the mass spectrum of the related compound N,N-Diethyl-2-methoxybenzamide is documented and provides a reference for fragmentation patterns. LC-MS is also instrumental in guiding the isolation and purification of target compounds from complex mixtures. frontiersin.org
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. nih.gov
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. The C-N stretching vibration of the amide would also be present. The C-O stretching of the methoxy group on the aromatic ring would likely appear in the 1250-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the cyclohexyl and aromatic moieties will be observed.
Raman Spectroscopy
Raman spectroscopy provides information on molecular vibrations based on inelastic scattering of light. nih.gov It can be particularly useful for observing non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. The aromatic ring vibrations in this compound would produce characteristic Raman signals. Combining IR and Raman data provides a more complete vibrational analysis of the molecule. researchgate.net
Elemental Analysis for Structural Determination
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and oxygen). The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula of this compound (C₂₀H₂₉NO₂). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports the proposed structure. This technique is often used in conjunction with other spectroscopic methods for comprehensive structural characterization of novel compounds. dergipark.org.tr
X-ray Diffraction Analysis of Related Crystalline Structures
Advanced Chromatographic Techniques for Purification and Analysis
Advanced chromatographic techniques are indispensable for the purification and analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to isolate and purify compounds. Reversed-phase HPLC, often employing C18 columns, is a common method for separating moderately polar compounds like this compound from reaction mixtures and impurities. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers even higher resolution and faster analysis times compared to conventional HPLC, making it suitable for separating closely related compounds. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. nih.gov Different solvent systems can be screened to find the optimal conditions for separation on a TLC plate, which can then be translated to column chromatography for purification.
These chromatographic methods, often coupled with detectors like UV-Vis or mass spectrometry, are essential for obtaining highly pure this compound and for its quantitative analysis. nih.gov
Computational and Theoretical Investigations of N,n Dicyclohexyl 2 Methoxybenzamide
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), would provide a detailed picture of the electron distribution and reactivity of N,N-dicyclohexyl-2-methoxybenzamide.
Key areas of investigation would include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
Furthermore, QM calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions, likely around the oxygen atoms of the methoxy (B1213986) and amide groups, and electron-poor regions, which could be susceptible to nucleophilic attack. Reactivity descriptors such as Fukui functions could also be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack.
Illustrative Data from a Hypothetical DFT Study:
| Calculated Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability |
| Dipole Moment | 3.2 D | Indicates overall molecular polarity |
Molecular Dynamics Simulations of Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of molecules over time. For a flexible molecule like this compound, with its two cyclohexyl rings and rotatable bonds, MD simulations would be invaluable for understanding its conformational landscape.
By simulating the molecule's movements in a given environment (e.g., in a solvent or in a biological membrane), researchers can identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.
MD simulations would also shed light on intermolecular interactions. For instance, simulations of multiple this compound molecules could reveal how they self-assemble in the solid state or in solution. Furthermore, placing the molecule in a simulated biological environment, such as a lipid bilayer, could provide insights into its membrane permeability and potential interactions with biological macromolecules.
Docking and Scoring Applications in Molecular Recognition Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of this compound, docking studies would be employed to investigate its potential to bind to biological targets such as enzymes or receptors.
The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for numerous possible poses. The results would indicate the most likely binding mode and provide a quantitative estimate of the binding strength. This information is foundational in drug discovery for identifying and optimizing potential therapeutic agents.
Hypothetical Docking Results for this compound with a Target Protein:
| Parameter | Illustrative Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the target |
| Key Interactions | Hydrogen bond with SER234, hydrophobic interactions with LEU120, VAL150 | Specific amino acid residues involved in binding |
| Predicted Ki | 85 nM | Predicted inhibitory constant |
Prediction of Spectroscopic Signatures
Computational chemistry can accurately predict various spectroscopic signatures of a molecule, which can then be used to interpret experimental data or to identify the compound. For this compound, these predictions would be highly valuable.
Time-dependent DFT (TD-DFT) calculations could predict the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved. Similarly, calculations of vibrational frequencies would allow for the theoretical prediction of the Infrared (IR) and Raman spectra. By comparing these predicted spectra with experimental ones, a detailed assignment of the vibrational modes to specific molecular motions can be achieved.
Furthermore, the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound could be calculated. This would aid in the assignment of peaks in experimental NMR spectra, which is a cornerstone of chemical structure elucidation.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides powerful tools for investigating the step-by-step mechanism of chemical reactions. For this compound, this could involve studying its synthesis or its potential metabolic pathways.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the determination of the rate-limiting step of the reaction. The geometries of the transition states can also be calculated, providing a snapshot of the molecular structure at the peak of the energy barrier.
For instance, a computational study could explore the mechanism of the amidation reaction that forms this compound from 2-methoxybenzoyl chloride and dicyclohexylamine (B1670486). This would provide fundamental insights into the reaction's feasibility and the factors that control its efficiency.
Future Directions and Emerging Research Avenues
Integration with Advanced Materials Science Applications
The unique structural features of N,N-dicyclohexyl-2-methoxybenzamide, particularly its rigid dicyclohexyl groups and the methoxy-substituted benzamide (B126) core, make it an intriguing candidate for integration into advanced materials. The polymorphism observed in simple benzamides suggests that this more complex derivative could exhibit interesting solid-state properties. researchgate.net The twisted morphology and hierarchical intergrowths seen in metastable benzamide polymorphs could be harnessed in the design of novel materials with unique optical or mechanical properties. researchgate.net
Future research could focus on incorporating this compound into polymer matrices or as a component in the synthesis of metal-organic frameworks (MOFs). Its ability to form stable, ordered structures could be exploited in the development of materials for gas storage, separation, or catalysis. The N-substituted nature of the amide bond is a well-established method in synthetic organic chemistry for creating compounds with diverse properties, which could be applied to materials science. sci-hub.se
Table 1: Potential Materials Science Applications for this compound
| Application Area | Potential Role of this compound | Desired Properties |
| Polymer Additives | Modifier for mechanical or thermal properties | High thermal stability, controlled crystallinity |
| Organic Electronics | Component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) | Tunable electronic properties, good film-forming capabilities |
| Crystal Engineering | Building block for supramolecular assemblies | Defined crystal packing, potential for polymorphism researchgate.net |
| Sensing Materials | Host molecule for detecting specific analytes | Selective binding capabilities, signal transduction upon binding |
Development of Novel and Sustainable Synthetic Methodologies
The advancement of green chemistry principles is crucial for the future production of this compound. Current synthetic methods for benzamides often rely on traditional coupling reagents and solvents that may not be environmentally benign. mdpi.com Future research will likely focus on developing more sustainable synthetic routes. This could involve the use of catalytic methods that minimize waste and energy consumption. For instance, the chemical oxidative polymerization of related compounds using mild oxidizing systems like HCl/NaCl/H₂O₂ points towards greener synthetic pathways. rsc.org
Furthermore, the development of one-pot syntheses or flow chemistry processes could enhance the efficiency and scalability of production. The use of biocatalysis, employing enzymes to carry out specific transformations, also represents a promising avenue for the sustainable synthesis of benzamide derivatives.
Exploration of New Catalytic Transformations
The this compound molecule itself, or its derivatives, could serve as a ligand in catalytic systems. The nitrogen and oxygen atoms of the amide group can coordinate with metal centers, potentially influencing the selectivity and activity of a catalyst. The bulky dicyclohexyl groups could create a specific steric environment around the metal center, enabling enantioselective transformations.
Research into the application of benzamide-type ligands in asymmetric catalysis is an emerging field. mdpi.com By modifying the substituents on the benzoyl ring or the N-alkyl groups, a library of ligands could be synthesized and screened for various catalytic reactions, such as hydrogenations, cross-coupling reactions, or C-H functionalization.
Advanced Chemical Biology Tool Development and Application
The field of chemical biology utilizes small molecules to probe and manipulate biological systems. nih.gov Benzamide derivatives have already shown significant potential as biologically active compounds, including as anticancer agents and enzyme inhibitors. nih.govresearchgate.netnih.gov While the specific biological activity of this compound is not yet widely reported, its structural similarity to other bioactive benzamides suggests it could be a valuable scaffold for developing new chemical biology tools.
Future research could involve screening this compound against a variety of biological targets. The development of fluorescently labeled or biotinylated versions of this compound could enable its use in cellular imaging and protein target identification. sigmaaldrich.com The creation of photoaffinity probes based on this scaffold could help identify its binding partners within a cell. nih.gov Diversity-oriented synthesis approaches could be used to generate a library of related compounds for high-throughput screening against biological targets like the Bcl-2 family of proteins. scispace.com
Computational Design and Rational Engineering of Functional Benzamide Derivatives
Computational modeling and rational design are powerful tools for accelerating the discovery and optimization of functional molecules. youtube.com Density Functional Theory (DFT) calculations can be used to predict the electronic properties, absorption spectra, and reactivity of this compound and its derivatives. sci-hub.se This information can guide the design of new molecules with tailored properties for specific applications.
Molecular docking simulations can predict the binding of benzamide derivatives to biological targets, such as enzymes or receptors. nih.govbenthamdirect.com This allows for the rational design of more potent and selective inhibitors. For example, understanding the structure-activity relationship through molecular modeling can aid in the design of novel carbonic anhydrase inhibitors. benthamdirect.comnih.gov Free Energy Perturbation (FEP) methods can be employed to accurately predict the impact of specific mutations on protein stability and binding affinity, guiding the engineering of benzamide-based therapeutics. youtube.com The design and conformational analysis of foldamers based on benzamide backbones highlight the potential for creating structured oligomers that can mimic biological molecules. rsc.org
Table 2: Computationally Predicted Properties of Benzamide Derivatives sci-hub.se
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzamide (R) | -6.94 | -1.29 | 5.65 |
| N-benzhydryl benzamide (L1) | -6.44 | -1.06 | 5.37 |
| N,N-diphenethyl benzamide (L2) | -6.22 | -0.77 | 5.44 |
| N,N-dihexyl benzamide (L3) | -6.21 | -0.72 | 5.49 |
| N,N-dioctyl benzamide (L4) | -6.29 | -0.77 | 5.51 |
Q & A
Basic: What are the standard synthetic routes for N,N-dicyclohexyl-2-methoxybenzamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with cyclohexylamine groups. A common approach is the use of acyl chlorides (e.g., 2-methoxybenzoyl chloride) reacting with N,N-dicyclohexylamine under Schotten-Baumann conditions (CH₂Cl₂, pyridine, room temperature) . Optimization strategies include:
- Catalyst selection : Pd/C under hydrogenation for deprotection (e.g., removing benzyl groups) .
- Temperature control : Room temperature minimizes side reactions like over-acylation .
- Purification : Preparative HPLC or recrystallization (e.g., methanol) to achieve >95% purity .
Table 1 : Representative reaction conditions and yields from analogous benzamide syntheses:
Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?
Answer:
Discrepancies in bioactivity data often arise from:
- Structural heterogeneity : Impurities in the compound (e.g., incomplete deprotection) can skew results. Use HRMS and 2D NMR to confirm molecular identity .
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements against Trypanosoma brucei) with positive controls like pentamidine .
- Solubility effects : Poor solubility in aqueous buffers may reduce apparent activity. Optimize formulations using co-solvents (e.g., DMSO ≤0.1%) .
Example : In a study of anti-trypanosomal activity, derivatives with electron-withdrawing substituents showed 10-fold higher potency than electron-donating analogs, highlighting the need for systematic SAR analysis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Key for confirming substituent positions and cyclohexyl group conformations. For example, N-cyclohexyl protons appear as broad singlets (δ 1.0–2.2 ppm), while methoxy groups resonate at δ 3.2–3.8 ppm .
- HRMS : Validates molecular formula (e.g., m/z 332.1135 for [M+H]⁺ in C₁₇H₁₈NO₆) .
- HPLC : Ensures >95% purity, critical for biological assays .
Advanced: How can computational modeling guide the design of this compound analogs with improved target binding?
Answer:
- Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., Trypanosoma brucei enzymes). Focus on hydrogen bonding with the methoxy group and hydrophobic contacts with cyclohexyl moieties .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess conformational stability of the benzamide scaffold in solvent environments .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to dust inhalation risks (S22, S24/25) .
- Waste disposal : Segregate organic waste and neutralize acidic/byproduct streams (e.g., sodium bicarbonate washes) .
Note : Toxicity data for this compound are limited; assume high hazard potential and follow ALARA principles .
Advanced: What strategies can mitigate challenges in scaling up this compound synthesis?
Answer:
- Flow chemistry : Continuous processing reduces exothermic risks and improves reproducibility .
- Catalyst recycling : Immobilize Pd/C on mesoporous silica to reduce metal leaching .
- Green solvents : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) for lower toxicity .
Basic: How do structural modifications (e.g., halogenation) impact the physicochemical properties of this compound?
Answer:
- LogP : Chlorine substituents increase lipophilicity (e.g., Cl at ortho position raises LogP by ~1.5), enhancing membrane permeability .
- Solubility : Methoxy groups improve aqueous solubility via hydrogen bonding, but bulky cyclohexyl groups counteract this effect .
- Thermal stability : DSC analysis shows decomposition temperatures >200°C for most analogs .
Advanced: How can researchers validate target engagement of this compound in cellular models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
